molecular formula C23H25N3O11S2 B1239372 Ticarcillin-clavulanic acid CAS No. 86482-18-0

Ticarcillin-clavulanic acid

カタログ番号: B1239372
CAS番号: 86482-18-0
分子量: 583.6 g/mol
InChIキー: XWMVMWTVLSLJGY-FAJPTIRJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ticarcillin-clavulanic acid is a combination antibiotic consisting of ticarcillin, a beta-lactam antibiotic, and clavulanic acid, a beta-lactamase inhibitor. This combination enhances the spectrum of action and restores efficacy against ticarcillin-resistant bacteria that produce certain beta-lactamases . Ticarcillin is a carboxypenicillin, while clavulanic acid is derived from Streptomyces clavuligerus .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

科学的研究の応用

1. Veterinary Use in Mares

Ticarcillin and clavulanic acid have been administered intravenously and intrauterinely to normal oestrous mares. This study suggests that while the intrauterine administration results in higher tissue concentrations than intravenous, the rapid decline in ticarcillin concentrations necessitates frequent treatment to maintain effective levels. Clavulanate concentrations in tissue were either low or persisted for only a short time after administration, making its addition questionable for treating intrauterine infections in mares (van Camp et al., 2000).

2. Treatment of Severe Pneumonia

A study evaluating ticarcillin/clavulanate in the treatment of severe community- and hospital-acquired pneumonia showed that it was highly effective in 73% of patients. Pathogen eradication was noted in all patients, suggesting its efficiency in treating severe or complicated pneumonia. In cases of ventilator-associated pneumonia, the combination with an aminoglycoside is recommended (Iakovlev et al., 2000).

3. Pharmaceutical Formulation Analysis

A study developed a new HPLC method for simultaneously determining ticarcillin and clavulanic acid in pharmaceutical formulations. This method offers advantages such as lower flow rate and shorter analysis time, crucial for effective pharmaceutical quality control (Tsou et al., 2009).

4. Home Treatment of Serious Infections

Continuous infusion of ticarcillin-clavulanate has been used for home treatment of serious infections. This method proved to be safe, effective, convenient, and practical, representing a therapeutic advance over traditional intermittent dosing, especially in a home setting (Munckhof et al., 2005).

5. Veterinary Use in Stallion Semen Cooling

The addition of ticarcillin-clavulanic acid to INRA 96 extender for stallion semen cooling was evaluated. The study found that this addition did not adversely affect sperm quality in extended semen after cooled storage and effectively controlled bacterial growth (Dean et al., 2012).

6. In Vitro Synergy Against Pseudomonas Aeruginosa

Research on in vitro synergy of ticarcillin/clavulanate combined with aztreonam and ceftolozane/tazobactam against SPM-1-producing Pseudomonas aeruginosa strains showed synergistic and additive effects, suggesting potential as a combination therapy for treating these infections (Rocha-Santos et al., 2021).

7. Canine and Feline Infection Treatment

A study investigated the in vitro susceptibilities of canine and feline Escherichia coli and canine Pseudomonas spp. isolates to ticarcillin and this compound, finding reasonable efficacy against these isolates. This supports its potential therapeutic use in veterinary medicine, with considerations for minimizing bacterial resistance (Bennett et al., 2013).

8. Treatment in Pediatric Cystic Fibrosis Patients

Research on high-dose intermittent ticarcillin-clavulanate administration in pediatric cystic fibrosis patients showed its safety, suggesting that higher than FDA-approved doses may be effectively used in treating exacerbations in these patients (Zobell et al., 2010).

作用機序

Ticarcillin’s principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis. Consequently, when the offending bacteria attempt to undergo cell division, cell death occurs .

Safety and Hazards

Ticarcillin-clavulanic acid can cause mild transient aminotransferase elevations, and therapy has been linked to instances of acute cholestatic liver disease similar to that described commonly with amoxicillin-clavulanate . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing personal protective equipment/face protection, and ensuring adequate ventilation .

特性

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S2.C8H9NO5/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t7-,8-,9+,12-;6-,7-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMVMWTVLSLJGY-FAJPTIRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235588
Record name Clavulanic acid mixture with ticarcillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86482-18-0
Record name Clavulanic acid-ticarcillin mixt.
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86482-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clavulanic acid mixture with Ticarcillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086482180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clavulanic acid mixture with ticarcillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ticarcillin-clavulanic acid
Reactant of Route 2
Ticarcillin-clavulanic acid
Reactant of Route 3
Ticarcillin-clavulanic acid
Reactant of Route 4
Ticarcillin-clavulanic acid
Reactant of Route 5
Reactant of Route 5
Ticarcillin-clavulanic acid
Reactant of Route 6
Ticarcillin-clavulanic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。